molecular formula C17H21N3O4 B4464116 N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide

N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide

Cat. No. B4464116
M. Wt: 331.4 g/mol
InChI Key: FORLYRPOGMISMP-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, also known as DMXAA or ASA404, is a synthetic compound that has been extensively studied for its potential anti-tumor properties. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous studies investigating its mechanism of action and potential applications in cancer therapy.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to act as a vascular disrupting agent, causing damage to the blood vessels that supply tumors with nutrients and oxygen. This disruption can lead to tumor cell death and inhibition of tumor growth.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been shown to activate the immune system, leading to the production of cytokines and other immune system molecules that can contribute to tumor cell death. The compound has also been shown to induce apoptosis, or programmed cell death, in tumor cells.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has several advantages for use in lab experiments, including its ability to induce tumor cell death and inhibit tumor growth in a variety of cancer types. However, the compound has limitations, including its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for research on N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, including investigating its potential as a sensitizer for radiation therapy and chemotherapy, as well as exploring its potential as a treatment for other diseases, such as inflammatory disorders. Further investigation into the compound's mechanism of action is also needed to fully understand its potential applications in cancer therapy.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential anti-tumor properties, with numerous preclinical studies demonstrating its ability to induce tumor cell death and inhibit tumor growth in a variety of cancer types. The compound has also been investigated for its potential as a sensitizer for radiation therapy and chemotherapy.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-11-7-15(19-24-11)16-5-4-6-20(16)17(21)18-12-8-13(22-2)10-14(9-12)23-3/h7-10,16H,4-6H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORLYRPOGMISMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2C(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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